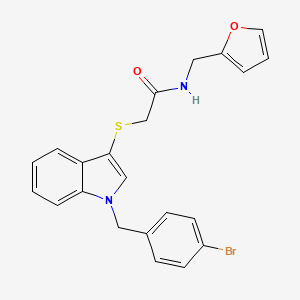

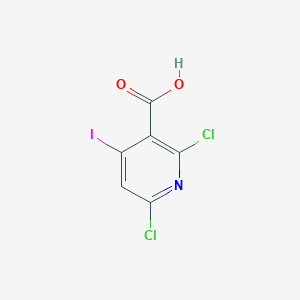

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide" is a derivative of acetamide with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and functionalities. For instance, the first paper discusses N-[4-(Ethylsulfamoyl)phenyl]acetamide, which shares the sulfamoyl and phenyl groups with the compound . The second paper describes the synthesis of a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which are structurally related to the target compound and have been evaluated for biological activity .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to form a parent sulfonamide compound. This is followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted acetamide derivatives . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate thiophen-2-yl and phenylpiperazin groups.

Molecular Structure Analysis

The molecular structure and electron behavior of similar compounds have been investigated using computational tools such as Gaussian 16 and Density Functional Theory (DFT). These studies include the optimization of geometrical properties, electron localization functions, and non-covalent interaction (NCI) analysis in various solvents . Such analyses are crucial for understanding the reactivity and potential interaction sites of the compound.

Chemical Reactions Analysis

The reactivity of related compounds has been assessed through Molecular Electrostatic Potential (MEP) analysis in different solvents, which provides insights into the regions of the molecule that are likely to undergo chemical reactions. The Natural Bond Orbital (NBO) method has been used to study intramolecular interactions and charge transfer energies, which are important for predicting the behavior of the compound in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using vibrational spectroscopy and quantum computation. These properties include the assignment of vibrational modes and the determination of the HOMO-LUMO band gap energy in water and DMSO, which are indicative of the compound's stability and reactivity . Additionally, the ADMET properties and molecular inspiration values have been predicted to assess the drug-likeness of the compound.

Biological Activity

The biological activities of related compounds have been evaluated through molecular docking studies to investigate their potential as antifungal and anticancer agents . Furthermore, synthesized derivatives have been tested against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with several compounds showing promising activity . These studies suggest that the compound may also possess significant biological activities, which could be explored through similar experimental approaches.

Aplicaciones Científicas De Investigación

Glutaminase Inhibition for Cancer Therapy : Research has indicated that bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown therapeutic potential by attenuating the growth of human lymphoma B cells in vitro and in mouse models, suggesting a promising approach for cancer treatment (Shukla et al., 2012).

Antimicrobial and Antifungal Activities : Several studies have synthesized novel derivatives bearing the sulfonamide moiety, exhibiting promising antimicrobial and antifungal activities. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, indicating their potential as therapeutic agents (Darwish et al., 2014), (Yurttaş et al., 2015).

Corrosion Inhibition : The compound and its analogs have been investigated for their efficacy as corrosion inhibitors. In particular, a study demonstrated the efficient inhibition of mild steel corrosion in acidic solutions, suggesting applications in industrial corrosion protection (Daoud et al., 2014).

Anticonvulsant Agents : Another area of application is in the development of anticonvulsant agents. Derivatives of 4,6-dimethyl-2-thiopyrimidine, structurally related to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide, were synthesized and evaluated for their anticonvulsant activities. The study highlighted moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in rats, indicating potential therapeutic applications (Severina et al., 2020).

Propiedades

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c22-18(15-17-7-4-13-25-17)19-8-14-26(23,24)21-11-9-20(10-12-21)16-5-2-1-3-6-16/h1-7,13H,8-12,14-15H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGULAGDVPYCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)

![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)

![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)